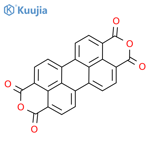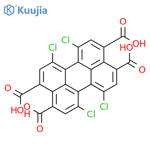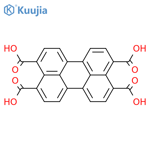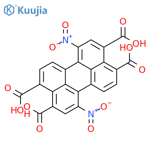Photocatalytic degradation of methylene blue and methyl orange by Y-PTC metal-organic framework
,
Jurnal Kimia Valensi,
2021,
7(2),
129-141








